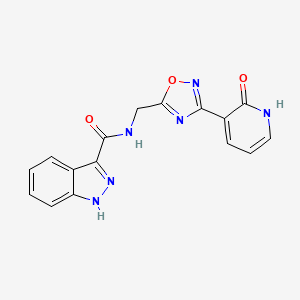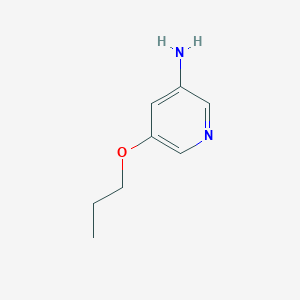
1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide, commonly referred to as CPC, is an organic compound belonging to the class of pyridazines. It is a heterocyclic aromatic compound with a three-membered ring structure consisting of two nitrogen atoms and one carbon atom. CPC has been extensively studied and has been found to have a wide range of biological and pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In addition, CPC has been used in the synthesis of various drugs, including antifungal agents, antileishmanial agents, and antimalarial agents.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide and its derivatives have been primarily studied for their antimicrobial properties. Compounds similar in structure have demonstrated potential as antibacterial and antifungal agents. For instance:
- Compounds synthesized from related chemical structures have shown activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungal species including Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).
- In a similar vein, a series of compounds were screened for their in vitro antibacterial and antifungal activities, showcasing potential in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Structural Studies and Synthesis
Considerable research has focused on synthesizing and understanding the structural aspects of this compound and its derivatives. These studies are crucial for medicinal chemistry, providing insights into the compound's properties and potential therapeutic applications.
- Research detailing the synthesis of similar compounds emphasized their structure and potential applications, indicating the compound's role in developing new therapeutic agents (Hafez, El-Gazzar, & Zaki, 2016).
Antitumor Activities
Some derivatives of this compound have shown promise in antitumor activities, indicating potential applications in cancer treatment.
- Novel 4-phenoxypyridine derivatives containing related structural moieties were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase, a significant target in cancer therapy. The promising antitumor activities of these compounds highlight the potential of this compound derivatives in cancer treatment (Liu et al., 2020).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-oxo-N-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-5-4-8-14(11-12)21-10-9-15(22)16(20-21)17(23)19-13-6-2-1-3-7-13/h1-11H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUPOYWYVIAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Fluorophenyl)piperidin-4-yl]methanol](/img/structure/B2635567.png)

![2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide](/img/structure/B2635570.png)


![3-ethyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2635575.png)

![4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2635577.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2635582.png)
![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)
![2-Chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2635585.png)
![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)
![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)